
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an intricate organic compound featuring multiple functional groups, including a quinazolinone moiety, a pyrazine ring, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the construction of the quinazolinone scaffold followed by functional group modifications. Key intermediates are prepared via standard organic reactions such as amidation, esterification, and nitrile formation under controlled conditions like refluxing, and in the presence of catalysts such as acids or bases.
Industrial Production Methods
On an industrial scale, the production leverages continuous flow reactors to enhance yield and purity. The process is optimized by adjusting reaction times, temperatures, and solvent systems to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents, forming various oxidized derivatives.
Reduction: : Can be reduced by agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: : Nucleophilic substitution reactions can modify the quinazolinone or pyrazine rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), at room temperature.
Reduction: : LiAlH4, in dry ether.
Substitution: : Sodium ethoxide (NaOEt), in ethanol.
Major Products Formed
Oxidized derivatives with additional hydroxyl or ketone groups.
Reduced amine compounds.
Substituted derivatives with varied functional groups like alkyl, aryl, or halides.
科学研究应用
Chemistry
Used as a building block for synthesizing complex organic molecules and as a probe in studying reaction mechanisms.
Biology
Investigated for its interactions with biological macromolecules, offering insights into enzyme functions and protein-ligand binding.
Medicine
Studied for its potential as a pharmacophore in drug design, targeting diseases like cancer, due to its ability to interact with DNA and protein kinases.
Industry
Employed in the development of novel materials and fine chemicals, enhancing the efficiency of manufacturing processes.
作用机制
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It targets molecular pathways involved in cellular replication and apoptosis, modulating the activity of kinases and other regulatory proteins. This targeting can inhibit the proliferation of cancer cells and induce programmed cell death.
相似化合物的比较
Similar compounds include other quinazolinone derivatives and pyrazine-containing molecules. Compared to these, 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific functional groups that confer enhanced binding affinity and specificity towards biological targets.
List of Similar Compounds
Quinazolinone Derivatives: : Examples include 4-chloroquinazolinone and 6-methylquinazolinone.
Pyrazine Compounds: : Examples include pyrazine-2-carboxamide and pyrazine-2,3-dicarboxylic acid.
Fascinating stuff, isn't it? Let me know if there's anything else you want to dive into!
属性
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c20-9-16-18(22-7-6-21-16)28-13-5-8-24(10-13)17(26)11-25-12-23-15-4-2-1-3-14(15)19(25)27/h1-4,6-7,12-13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGMPPDSHXKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
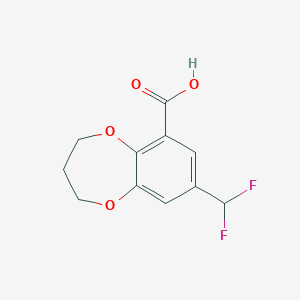
![1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2444047.png)
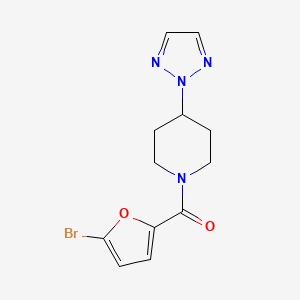
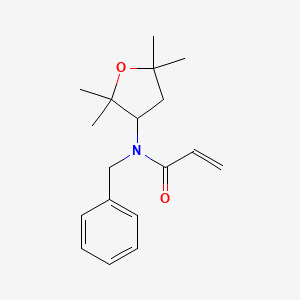
![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)
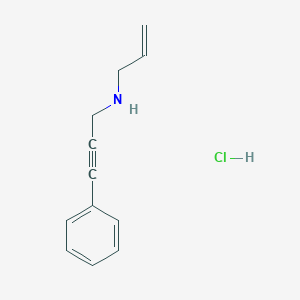
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
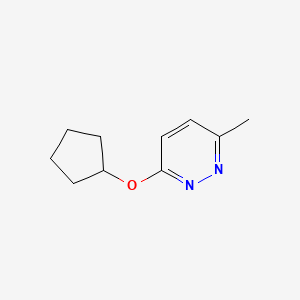
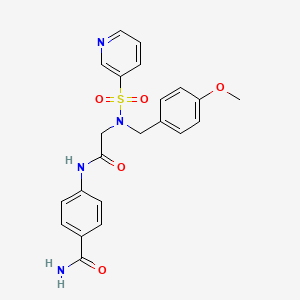
![4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)
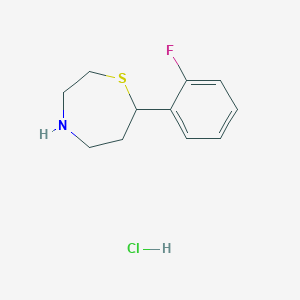
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
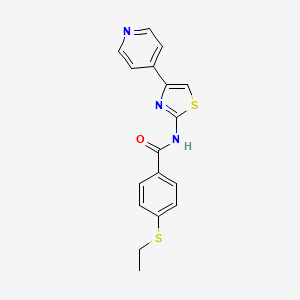
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
